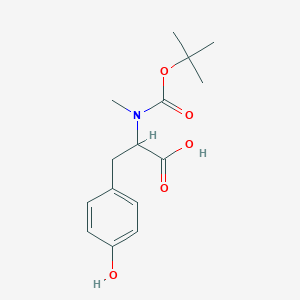

D,L-N-Boc-N-methyltyrosine

Description

Properties

IUPAC Name |

3-(4-hydroxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16(4)12(13(18)19)9-10-5-7-11(17)8-6-10/h5-8,12,17H,9H2,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APVBZIOLJVJCLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D,L-N-Boc-N-methyltyrosine typically involves the protection of the amino group of tyrosine with a Boc group and the methylation of the hydroxyl group. The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The methylation of the hydroxyl group can be carried out using methyl iodide or dimethyl sulfate in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

D,L-N-Boc-N-methyltyrosine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound back to its original amino acid form.

Substitution: The Boc group can be selectively removed under acidic conditions, and the methyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the Boc group.

Major Products Formed

The major products formed from these reactions include deprotected amino acids, substituted derivatives, and oxidized quinones.

Scientific Research Applications

Biological Interactions

Research indicates that D,L-N-Boc-N-methyltyrosine interacts with several biological targets, particularly enzymes involved in catecholamine synthesis. Notably, it acts as a competitive inhibitor of tyrosine hydroxylase, which is crucial for dopamine production. This inhibition suggests potential applications in neuropharmacology for conditions related to catecholamine dysregulation, such as depression and schizophrenia.

Case Study: Neuropharmacological Applications

A study demonstrated that N-methyltyrosine derivatives could effectively inhibit catecholamine synthesis in animal models. This inhibition was linked to reduced levels of dopamine and norepinephrine, indicating potential therapeutic effects in treating disorders characterized by excessive catecholamine activity.

Applications in Peptide Synthesis

This compound serves as a building block in peptide synthesis due to its ability to form stable peptide bonds while retaining the ability to undergo further modifications. The Boc protecting group can be removed under mild acidic conditions, allowing for subsequent reactions without compromising the integrity of the peptide backbone.

Insights from Recent Research

Recent studies have highlighted various applications of this compound beyond neuropharmacology:

- Synthetic Opioids Development : Research has shown that derivatives of this compound can be incorporated into synthetic opioid ligands, enhancing their metabolic stability and selectivity .

- Tyrosinase Inhibition : Compounds similar to this compound have been explored for their potential as tyrosinase inhibitors, which are relevant in treating conditions like melanoma .

- Enzyme Specificity Studies : Investigations into enzyme interactions have revealed how different stereoisomers of N-methyltyrosine exhibit varying affinities for amine oxidases, providing insights into substrate recognition and enzyme specificity .

Mechanism of Action

The mechanism of action of D,L-N-Boc-N-methyltyrosine involves its interaction with enzymes and proteins. The Boc group provides stability and prevents unwanted side reactions during synthesis. Upon deprotection, the compound can interact with specific molecular targets, such as enzymes involved in peptide synthesis, and participate in various biochemical pathways .

Comparison with Similar Compounds

N-Boc-L-tyrosine

- Structure: L-tyrosine with a Boc group on the amino group.

- Key Differences: Lacks the N-methyl group, making it more reactive in peptide coupling reactions. Higher susceptibility to enzymatic degradation due to the unprotected amino group.

- Applications : Widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions .

- Data: Property N-Boc-L-tyrosine D,L-N-Boc-N-methyltyrosine Molecular Formula C₁₄H₁₉NO₅ C₁₅H₂₁NO₅ Molecular Weight (g/mol) 281.31 295.34 CAS Number 3978-80-1 4326-36-7 (methyl ester) Solubility Polar solvents Enhanced lipophilicity .

N-Boc-N-methyl-L-tyrosine dicyclohexylamine

- Structure : N-Boc-N-methyl-L-tyrosine complexed with dicyclohexylamine.

- Key Differences: Exists as a salt, improving crystallinity and handling. Dicyclohexylamine counterion may affect solubility in non-polar solvents.

- Applications : Used in large-scale syntheses where salt forms aid purification .

Data :

Property N-Boc-N-methyl-L-tyrosine dicyclohexylamine Molecular Formula C₂₈H₄₅N₃O₅ Molecular Weight (g/mol) 515.67

N-Acetyl-L-tyrosine

- Structure: Tyrosine with an acetyl group on the amino group.

- Key Differences: Acetyl group is smaller and less stable under basic conditions compared to Boc.

- Applications : Used in biochemical studies and as a dietary supplement .

- Data: Property N-Acetyl-L-tyrosine Molecular Formula C₁₁H₁₃NO₄ Molecular Weight (g/mol) 223.23 CAS Number 537-55-3 .

O-Methyl-D-tyrosine

- Structure: D-enantiomer of tyrosine with a methylated phenolic hydroxyl group.

- Key Differences: Methylation occurs on the hydroxyl group (O-methyl) rather than the amino group. Alters hydrogen-bonding capacity and solubility.

- Applications : Used in studying enzyme specificity and chiral separations .

- Data: Property O-Methyl-D-tyrosine Molecular Formula C₁₀H₁₃NO₃ Molecular Weight (g/mol) 195.22 CAS Number 39878-65-4 .

N-Boc-O-(2,6-dichlorobenzyl)-L-tyrosine

- Structure : Boc-protected tyrosine with a 2,6-dichlorobenzyl group on the hydroxyl.

- Key Differences :

- Bulky aromatic substituent enhances steric hindrance and alters electronic properties.

- Chlorine atoms may influence reactivity in electrophilic substitutions.

- Applications : Intermediate in drug synthesis, e.g., kinase inhibitors .

Data :

Property N-Boc-O-(2,6-dichlorobenzyl)-L-tyrosine Molecular Formula C₂₃H₂₆Cl₂N₂O₅ Molecular Weight (g/mol) 505.37

Stability and Reactivity

- Boc Group Stability : Unlike acetylated analogs, Boc-protected derivatives are stable under basic conditions but cleaved by trifluoroacetic acid (TFA), enabling orthogonal protection strategies .

- Comparative Reactivity : N-Acetyl-L-tyrosine undergoes faster deprotection under mild acidic conditions compared to Boc derivatives .

Biological Activity

D,L-N-Boc-N-methyltyrosine is a derivative of the amino acid tyrosine, modified to include a tert-butyloxycarbonyl (Boc) protecting group and a methyl group on the nitrogen. This compound has garnered attention in biochemical research due to its potential applications in various fields, including drug design and protein engineering. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

This compound is characterized by its unique structure that allows it to participate in various biochemical reactions. The Boc group provides stability and protection during synthesis, while the N-methyl modification influences its interaction with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Protein Interaction : As a non-canonical amino acid, this compound can be incorporated into peptides and proteins, potentially altering their function and stability.

- Enzyme Modulation : Research indicates that this compound may act as an inhibitor or modulator of specific enzymes, particularly those involved in tyrosine metabolism.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

-

Inhibition of Protein Tyrosine Phosphatase (PTP1B) :

A study synthesized several N-Boc-L-tyrosine analogues, including this compound, and assessed their inhibitory effects on PTP1B. The findings indicated that these analogues could effectively inhibit PTP1B activity, suggesting potential applications in diabetes and obesity management due to the role of PTP1B in insulin signaling pathways . -

Incorporation in Protein Engineering :

The use of this compound as an unnatural amino acid in protein engineering has been explored. Its incorporation into proteins via amber codon suppression techniques allows for the introduction of new functionalities, such as enhanced stability or novel catalytic properties . -

Anti-inflammatory Properties :

Preliminary investigations suggest that this compound may exhibit anti-inflammatory effects. In vitro studies demonstrated that compounds derived from tyrosine analogues reduced levels of inflammatory markers in cell cultures .

Case Study 1: PTP1B Inhibition

A detailed study examined the effects of this compound on PTP1B activity using both in vitro assays and molecular modeling techniques. The results showed a significant reduction in enzyme activity at micromolar concentrations, with a calculated IC50 value indicating potent inhibition compared to other analogues.

Case Study 2: Protein Engineering Applications

In a protein engineering project, researchers successfully incorporated this compound into a model protein using an engineered tRNA synthetase system. The modified protein exhibited enhanced thermal stability and altered binding properties to ligands, showcasing the potential for designing proteins with tailored functions.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 235.3 g/mol |

| Solubility | Soluble in DMSO, slightly soluble in water |

| IC50 against PTP1B | 12 µM |

| Thermal Stability Increase | 15 °C compared to wild-type |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing D,L-N-Boc-N-methyltyrosine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves amino group protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine), followed by N-methylation with methyl iodide (MeI) under controlled conditions. For example, in related syntheses, NaH in THF at 0°C ensures efficient methylation without excessive side reactions . Reaction temperature, stoichiometry, and purification (e.g., column chromatography) significantly impact yield. Evidence from peptide coupling steps using HATU/DIPEA at 0°C highlights the importance of maintaining low temperatures to minimize racemization .

Q. How does the Boc protection strategy enhance stability during peptide synthesis?

- Methodological Answer : The tert-butoxycarbonyl (Boc) group protects the amino group from undesired reactions during coupling steps. Its steric bulk reduces nucleophilic interference, enabling selective activation of the carboxyl group. This is critical in multi-step syntheses, as demonstrated in the preparation of Boc-N-Me-OMe-ʟ-tyrosine derivatives, where Boc protection facilitated subsequent couplings without deprotection .

Q. What analytical techniques are essential for verifying the structure of this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm Boc and N-methyl group integration.

- Mass spectrometry (MS) for molecular weight validation.

- Infrared (IR) spectroscopy to identify carbonyl stretches from the Boc group.

- Chiral HPLC to resolve D/L enantiomers, ensuring stereochemical fidelity .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for this compound derivatives?

- Methodological Answer : Discrepancies in stereochemistry often arise from racemization during synthesis or ambiguous NMR data. Advanced resolution methods include:

- X-ray crystallography for unambiguous absolute configuration determination.

- Comparative analysis with known standards (e.g., L-configuration intermediates as in ).

- Dynamic kinetic resolution using chiral catalysts to favor desired enantiomers .

Q. What strategies mitigate racemization during peptide coupling of this compound?

- Methodological Answer : Racemization is minimized by:

- Low-temperature reactions (0°C) during activation with HATU or other coupling reagents.

- Optimal base selection (e.g., DIPEA over stronger bases) to reduce deprotonation-induced racemization.

- Short reaction times to limit exposure to basic conditions, as shown in Boc-protected tyrosine syntheses .

Q. How do steric and electronic effects of the N-methyl group influence peptide backbone conformation?

- Methodological Answer : The N-methyl group introduces steric hindrance, restricting backbone flexibility and altering secondary structure propensity. Computational modeling (e.g., molecular dynamics simulations) and circular dichroism (CD) spectroscopy are used to study conformational changes. For instance, N-methylation in tyrosine derivatives has been linked to enhanced protease resistance in peptide therapeutics .

Q. What are the trade-offs between solution-phase and solid-phase synthesis when incorporating this compound?

- Methodological Answer :

- Solution-phase : Allows precise control over reaction conditions (e.g., temperature, stoichiometry) but requires iterative purification steps (e.g., extraction, chromatography) .

- Solid-phase : Enables rapid iterative couplings (e.g., SPPS) but may limit accessibility to bulky reagents for N-methylation. Hybrid approaches, such as fragment coupling in solution post-solid-phase assembly, are often employed for complex peptides .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the reactivity of D vs. L enantiomers in Boc-N-methyltyrosine derivatives?

- Methodological Answer : Contradictions may stem from differences in reaction conditions (e.g., solvent polarity, base strength). Systematic studies comparing enantiomers under identical conditions are essential. For example, highlights that D-configuration derivatives exhibit altered biological interactions due to chiral recognition by enzymes, necessitating enantioselective analytical validation (e.g., chiral LC-MS) .

Methodological Best Practices

Q. What purification protocols are recommended for isolating high-purity this compound?

- Methodological Answer : Sequential purification steps are critical:

Liquid-liquid extraction to remove unreacted Boc₂O or methyl iodide.

Silica gel chromatography using gradients of ethyl acetate/hexane to separate Boc-protected intermediates.

Recrystallization from solvents like dichloromethane/hexane for final purity (>95%, as validated by HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.